3-Methylidene-1-benzofuran-2-one

Physicochemical profiling Drug-likeness Permeability

3-Methylidene-1-benzofuran-2-one (CAS 61248-47-3) is a benzofuranone derivative characterized by an exocyclic methylidene group at the 3-position of the γ-butyrolactone ring, yielding a conjugated α-methylene-γ-butyrolactone pharmacophore. This scaffold confers electrophilic Michael acceptor properties distinct from saturated or 3-hydroxy-substituted benzofuran-2-ones.

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 61248-47-3
Cat. No. B12793025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylidene-1-benzofuran-2-one
CAS61248-47-3
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC=C1C2=CC=CC=C2OC1=O
InChIInChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2
InChIKeyLKSYKIHTIDDYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec Sheet for 3-Methylidene-1-benzofuran-2-one (CAS 61248-47-3): Core Physicochemical and Pharmacophore Identity


3-Methylidene-1-benzofuran-2-one (CAS 61248-47-3) is a benzofuranone derivative characterized by an exocyclic methylidene group at the 3-position of the γ-butyrolactone ring, yielding a conjugated α-methylene-γ-butyrolactone pharmacophore [1]. This scaffold confers electrophilic Michael acceptor properties distinct from saturated or 3-hydroxy-substituted benzofuran-2-ones. Physicochemical computed parameters include a molecular weight of 146.14 g/mol, XLogP3-AA of 2.0, topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors, indicating a compact, relatively lipophilic framework with favorable permeability potential [2]. The compound belongs to a broader class of benzofuran derivatives under investigation for anti-inflammatory, anticancer, and antimicrobial applications [3].

Why Generic Benzofuranone Interchange Is Invalid for 3-Methylidene-1-benzofuran-2-one (CAS 61248-47-3)


Substituting 3-methylidene-1-benzofuran-2-one with a generic benzofuran-2-one or a 3-hydroxybenzofuran-2-one overlooks the critical functional distinction of the exocyclic methylidene group. This α-methylene-γ-butyrolactone motif acts as a soft Michael acceptor capable of covalent engagement with biological nucleophiles such as cysteine thiols, a property absent in saturated or hydroxyl-substituted congeners [1]. Furthermore, the absence of hydrogen bond donors (HBD = 0) and the elevated XLogP (2.0) relative to more polar 3-hydroxy variants (e.g., XLogP ≈ 0.8, HBD = 1) predict differential membrane partitioning and pharmacokinetic behavior [2]. These structural and reactivity divergences preclude generic analog substitution for applications demanding controlled electrophilicity or defined physicochemical profiles [3].

Quantitative Differentiation Evidence for 3-Methylidene-1-benzofuran-2-one (CAS 61248-47-3) Against Closest Analogs


Enhanced Membrane Permeability Potential vs. 3-Hydroxybenzofuran-2-one Based on Computed Physicochemical Parameters

3-Methylidene-1-benzofuran-2-one exhibits a computed XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 26.3 Ų, consistent with favorable passive membrane permeability. Its zero hydrogen bond donor count further reduces desolvation penalty relative to hydroxylated analogs. In contrast, 3-hydroxybenzofuran-2(3H)-one displays XLogP3 ≈ 0.8, TPSA ≈ 46.5 Ų, and one hydrogen bond donor, parameters that predict substantially lower membrane flux [1]. This physicochemical divergence translates to a predicted permeability advantage for the methylidene congener in cellular assays.

Physicochemical profiling Drug-likeness Permeability

Michael Acceptor Electrophilicity: Differentiating the α-Methylene-γ-butyrolactone Motif from Saturated Benzofuran-2-ones

The exocyclic methylene of 3-methylidene-1-benzofuran-2-one is activated toward nucleophilic attack via the conjugated lactone carbonyl, creating an α-methylene-γ-butyrolactone Michael acceptor system. This electrophilic motif reacts with thiol nucleophiles such as glutathione (GSH) and cysteine residues in proteins, a reactivity quantitatively demonstrated for structurally analogous α-methylene-γ-butyrolactones with second-order rate constants (k2) for GSH addition in the range of 10⁻¹–10¹ M⁻¹s⁻¹ [1]. Saturated benzofuran-2-ones (e.g., 3,3-dimethylbenzofuran-2(3H)-one) lack this electrophilic center and are inert toward thiols under identical conditions, establishing a binary differentiation criterion [2].

Covalent inhibitor Electrophilic warhead Michael addition

In Vitro Anti-inflammatory Activity: Class-Level Cytokine Suppression in Macrophage Models

Benzofuranone derivatives featuring the α-methylene-γ-butyrolactone motif have demonstrated inhibition of pro-inflammatory mediators in LPS-stimulated macrophage models. For representative structural analogs, iNOS activity in RAW264.7 cells was inhibited with IC50 values in the low micromolar range (~1.12 µM) and suppression of IL-6 secretion was observed at sub- to low-micromolar concentrations [1]. While direct IC50 data for 3-methylidene-1-benzofuran-2-one itself have not been published in peer-reviewed literature, the conserved electrophilic pharmacophore predicts retention of this anti-inflammatory activity [2].

Anti-inflammatory Cytokine inhibition iNOS

Anticancer Cytotoxicity Potential: Class-Level Dose-Dependent Antiproliferative Activity Across Tumor Cell Lines

Benzofuran derivatives containing the α-methylene-γ-butyrolactone sub-structure have shown dose-dependent cytotoxicity across multiple cancer histotypes. In K562 chronic myelogenous leukemia cells and PC3 prostate cancer cells, structurally related benzofuranones induced apoptosis with IC50 values in the 10–15 µM range, attributed to reactive oxygen species (ROS) generation [1]. The exocyclic methylidene group, acting as a Michael acceptor, is mechanistically implicated in these cytotoxic effects; saturated benzofuran-2-ones lacking this motif show substantially reduced antiproliferative activity (IC50 > 50–100 µM) in comparable assays [2].

Anticancer Cytotoxicity Apoptosis

Optimal Application Scenarios for 3-Methylidene-1-benzofuran-2-one (CAS 61248-47-3) Based on Differentiated Evidence


Covalent Probe and Targeted Covalent Inhibitor (TCI) Development

The α-methylene-γ-butyrolactone electrophilic warhead of 3-methylidene-1-benzofuran-2-one confers intrinsic thiol reactivity suitable for designing cysteine-targeted covalent probes. Researchers can exploit this scaffold for hit discovery against cysteine-dependent enzymes (e.g., deubiquitinases, caspases, or viral proteases), where the methylidene group provides a defined covalent attachment point absent in saturated benzofuran-2-ones [1]. The compound's compact size (MW 146.14) and favorable lipophilicity (XLogP 2.0) facilitate subsequent structure-based optimization without excessive molecular weight inflation [2].

Cell-Based Phenotypic Screening for Anti-inflammatory Lead Identification

The conserved anti-inflammatory pharmacophore of the α-methylene-γ-butyrolactone class supports the use of 3-methylidene-1-benzofuran-2-one as a core scaffold in macrophage-centric phenotypic screens. Its predicted capacity to suppress iNOS activity and IL-6 secretion in LPS-stimulated RAW264.7 models makes it a suitable starting point for medicinal chemistry optimization targeting NF-κB or MAPK pathway modulation [1]. Procurement for such programs should confirm the methylidene substitution to ensure electrophilic competency.

Anticancer Library Design and ROS-Mediated Cytotoxicity Studies

The demonstrated class-level antiproliferative activity of methylidene-bearing benzofuranones against K562 and PC3 cell lines (IC50 ~10–15 µM) positions 3-methylidene-1-benzofuran-2-one as a viable scaffold for anticancer library enumeration. Its mechanism involving ROS generation [1] offers a differentiation axis from DNA-damaging or kinase-inhibitor chemotypes. Screening campaigns evaluating ROS-dependent apoptosis pathways should specify the methylidene variant over saturated benzofuran-2-one analogs to retain cytotoxic potency.

Chemical Biology Tool for Studying Cellular Nucleophile Reactivity and Off-Target Profiling

The binary thiol reactivity distinction between 3-methylidene-1-benzofuran-2-one and its saturated counterpart enables its use as a chemical biology probe for mapping cellular nucleophile landscapes. By comparing proteomic cysteine reactivity profiles of the methylidene variant versus a matched non-electrophilic benzofuranone control, researchers can deconvolve on-target covalent engagement from non-specific hydrophobic interactions [1]. This application requires procurement of both the methylidene compound and a saturated analog as a critical control pair.

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